molecular formula C15H14F3N3O3 B2831583 methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1448062-62-1

methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2831583
CAS RN: 1448062-62-1
M. Wt: 341.29
InChI Key: ZLIALYHFVBERQI-UHFFFAOYSA-N
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Description

The compound is a benzoate ester with a trifluoromethyl group and a pyrazole ring. Benzoate esters are often used in organic synthesis. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate pyrazole with a derivative of benzoic acid. The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoate ester linked to a pyrazole ring with a trifluoromethyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the benzoate ester could undergo hydrolysis under acidic or basic conditions to yield benzoic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structural components. For example, benzoate esters are often liquids at room temperature, and the presence of a trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

The study of hydrogen-bonded supramolecular structures in compounds similar to the requested chemical reveals their potential in developing new materials with specific physical and chemical properties. For instance, derivatives of pyrazolylbenzoates have been linked through hydrogen bonds in one, two, and three dimensions, showcasing their structural diversity and potential in crystal engineering and material science (Portilla et al., 2007).

Phase Transition Inducement

Research on methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, has shown that it can undergo a phase transition under high pressure, shifting from a structure with eight molecules in the asymmetric unit to a more favorable conformation. This indicates the potential of using pressure as a tool in crystal engineering to induce desirable structural changes in materials (Johnstone et al., 2010).

Antimicrobial and Antioxidant Activities

Compounds featuring the pyrazolyl benzoate structure have been synthesized and evaluated for their antimicrobial and antioxidant activities. A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides showed promise as anti-inflammatory, analgesic, antioxidant, and potentially anticancer agents (Küçükgüzel et al., 2013).

Antihyperglycemic Agents

The structural manipulation of pyrazole derivatives to include trifluoromethyl groups has led to the discovery of new antihyperglycemic agents. These compounds have shown significant reductions in plasma glucose levels in diabetic mice, suggesting their potential for diabetes treatment (Kees et al., 1996).

Antiinflammatory Activity

Derivatives of imidazo[1,2-a]pyrazine, synthesized from reactions involving substituted 2-aminopyrazines, have been tested in vivo for their antiinflammatory activity, demonstrating the potential therapeutic applications of pyrazole-based compounds (Abignente et al., 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended for use as a pharmaceutical, studies would focus on determining its biological activity and toxicity .

properties

IUPAC Name

methyl 4-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-24-14(23)11-4-2-10(3-5-11)13(22)19-7-9-21-8-6-12(20-21)15(16,17)18/h2-6,8H,7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIALYHFVBERQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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